molecular formula C9H5Cl2NO2S B023765 1-Chloroisoquinoline-5-sulfonyl chloride CAS No. 141519-77-9

1-Chloroisoquinoline-5-sulfonyl chloride

Cat. No. B023765
M. Wt: 262.11 g/mol
InChI Key: LAFGPNHTRJDGQR-UHFFFAOYSA-N
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Description

1-Chloroisoquinoline-5-sulfonyl chloride is a chemical compound related to the isoquinoline family. Isoquinolines and their derivatives are often used in the synthesis of various chemical compounds due to their unique structures and properties.

Synthesis Analysis

  • Copper-catalyzed C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides as the sulfonylation reagents has been explored, with the reactions taking place at the C5-H position of quinoline rings and tolerating a wide spectrum of functional groups (Liang et al., 2015).
  • A similar approach involving copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds was developed, demonstrating broad substrate scope and moderate to good yield of sulfone (Li et al., 2016).

Molecular Structure Analysis

  • The molecular structure of isoquinoline derivatives, including 1-Chloroisoquinoline-5-sulfonyl chloride, often shows certain deformations due to steric effects induced by substituents on the sulfonyl group. For example, in 4-fluoroisoquinoline-5-sulfonyl chloride, one of the sulfonyl O atoms lies approximately on the isoquinoline plane to minimize steric repulsion (Ohba et al., 2012).

Chemical Reactions and Properties

  • Isoquinoline derivatives can undergo various chemical reactions, such as sulfonylation, which is facilitated by copper catalysis. The sulfonylation typically occurs at specific positions on the quinoline ring, influenced by the nature of the substituents and the catalytic conditions used (Qiao et al., 2015).

Physical Properties Analysis

  • The physical properties of 1-Chloroisoquinoline-5-sulfonyl chloride, like other isoquinoline derivatives, are influenced by the nature of their substituents. These can affect the compound's solubility, melting point, and crystal structure. For example, the crystal structure of some isoquinoline derivatives has been analyzed using X-ray diffraction, revealing insights into the compound's molecular geometry and intermolecular interactions (Balasubramani et al., 2005).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and stability, of 1-Chloroisoquinoline-5-sulfonyl chloride, are determined by its molecular structure. For instance, the presence of the sulfonyl chloride group can make the compound a reactive sulfonylating agent for various organic synthesis applications (Feng et al., 2002).

Scientific Research Applications

  • Drug Development and Antibacterial Activity : It has been used in the solid-phase synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones, showing potential for drug development and broad antibacterial activity (Holte, Thijs, & Zwanenburg, 1998).

  • Antimicrobial Activity : Novel derivatives, such as 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides, have been found to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria (Zięba, Wojtyczka, Idzik, & Kępa, 2013).

  • Synthesis of Radioligands : It is used in the copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds, producing sulfones and potentially aiding in the synthesis of fluorinated PET radioligands for 5-HT6 serotonin receptors (Li, Weng, Lu, & Chan, 2016).

  • Metal-free Synthesis Method : A novel, metal-free synthesis method for sulfone compounds has been developed using 8-acylaminoquinolines and anilides with sulfonyl chlorides, providing a novel approach for sulfone compound synthesis (Wang, Wang, Zhang, & Li, 2017).

  • Study of Growth in Teeth and Bones : Chloro-s-triazines, a related compound, have been used as markers and fixatives for studying growth and development in teeth and bones (Goland & Grand, 1968).

  • Antioxidant Properties : An anthraquinone analogue synthesized with this compound exhibits potent antioxidant properties (Lakshman, Murthy, & Rao, 2020).

  • Anticancer Potential : Novel 7-chloro-(4-thioalkylquinoline) derivatives show antiproliferative activity, indicating potential as new anticancer candidates (Gutiérrez et al., 2022).

  • Antimicrobial, Antioxidant, and Antimalarial Activities : Sulfamoyl carboxamide derivatives, related to this compound, have shown significant activities in these areas (Egbujor et al., 2022).

Safety And Hazards

This compound is classified as dangerous, with the signal word being "Danger" . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and can be harmful if swallowed or in contact with skin . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-chloroisoquinoline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2S/c10-9-7-2-1-3-8(15(11,13)14)6(7)4-5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFGPNHTRJDGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621072
Record name 1-Chloroisoquinoline-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloroisoquinoline-5-sulfonyl chloride

CAS RN

141519-77-9
Record name 1-Chloroisoquinoline-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloroisoquinoline-5-sulfonyl chloride
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Synthesis routes and methods I

Procedure details

A suspension of 1-chloro-5-isoquinolinesulphonic acid (1.14 g, 4.68 mmol) in thionyl chloride (13 mL) and DMF (0.3 mL, 3.9 mmol) was heated to reflux for 3 h. Concentration in vacuo and azeotroping with toluene gave 1-chloro-5-chlorosulphonylisoquinoline as an off-white solid which was used immediately.
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Chlorosulfonic acid (40 mL) is added slowly to 1-chloro-isoquinoline (9.92 g, 60.6 mmol) at 0° C. with stirring under nitrogen. The resultant mixture is heated at 155° C. for 24 hours. Then the mixture is cooled to ambient temperature before it is poured very slowly into ice (200 g). While cold, the mixture is extracted with dichloromethane (300 mL). The organic layer is dried over Na2SO4, filtered and concentrated in vacuo to give 13.6 g (51.9 mmol, yield 86%) of 1-chloro-isoquinoline-5-sulfonyl chloride as a white powder. 1H NMR (CDCl3): δ7.87(t, J=7.5 Hz, 1H), 8.52 (d, J=6.2 Hz, 1H), 8.59 (d, J=6.2 Hz, 1H), 8.62 (d, J=7.5 Hz, 1H), 8.82 (d, J=7.5 Hz, 1H).
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
9.92 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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